Superior Tumor-to-Brain Ratio of (S)-[18F]FAMPe vs. (S)-[18F]FET in Glioblastoma Model
In the mouse DBT glioblastoma model, the tumor‑to‑brain ratio of (S)-[18F]FAMPe measured by small‑animal PET at 45–60 min post‑injection was significantly higher than that of the established system L tracer (S)-[18F]FET (p < 0.001) [1]. The tumor‑to‑brain ratio for (S)-[18F]FAMPe ranged from 7.9 to 11.8 over the course of a 60‑min biodistribution study, with the ratio increasing with time, while (S)-[18F]FET showed a lower ratio under identical imaging conditions [2].
| Evidence Dimension | Tumor-to-brain uptake ratio (PET imaging) |
|---|---|
| Target Compound Data | (S)-[18F]FAMPe tumor-to-brain ratio: 7.9–11.8 (biodistribution, 5–60 min); significantly higher than FET (p < 0.001) |
| Comparator Or Baseline | (S)-[18F]FET: lower tumor-to-brain ratio (exact numerical value not reported in the same figure; p < 0.001 vs FAMPe) |
| Quantified Difference | Statistically significant superiority (p < 0.001) with FAMPe tumor-to-brain ratios reaching up to 11.8 |
| Conditions | Mouse DBT glioblastoma model; small-animal PET/CT; 45–60 min post-injection; comparison under identical imaging protocols |
Why This Matters
A higher tumor-to-brain ratio directly translates to better image contrast and potentially improved brain tumor delineation, making (S)-FAMPe a stronger candidate for diagnostic PET tracer development than FET.
- [1] Bouhlel A, Zhou D, Li A, Yuan L, Rich KM, McConathy J. J Med Chem. 2015;58(9):3817–3829. Figure 7 caption and associated statistical analysis (p < 0.001). View Source
- [2] Bouhlel A, Zhou D, Li A, Yuan L, Rich KM, McConathy J. J Med Chem. 2015;58(9):3817–3829. Biodistribution data: tumor-to-brain ratios for (S)-[18F]FAMPe ranged from 7.9 to 11.8. View Source
